molecular formula C14H9Cl2N3O B065972 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-30-5

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B065972
CAS No.: 175135-30-5
M. Wt: 306.1 g/mol
InChI Key: BAHBAEPZFPEIGF-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a chemical compound with the molecular formula C14H9Cl2N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science . The compound is characterized by the presence of a dichlorophenyl group and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-amine
  • 2-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
  • 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline

Uniqueness

2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxadiazole derivatives and allows for unique applications in various fields .

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHBAEPZFPEIGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379145
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-30-5
Record name 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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